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Introduction

Organoid technology represents a significant advancement in preclinical drug development and
personalized medicine. These three-dimensional, self-organizing structures recapitulate the key
architectural and functional characteristics of their organ of origin, providing a more
physiologically relevant model than traditional two-dimensional cell cultures. This document
provides a detailed guide for utilizing organoid cultures to study the therapeutic effects of
Jakafi® (ruxolitinib), a potent inhibitor of Janus kinase (JAK) 1 and 2.

Jakafi's mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a
critical intracellular cascade that transduces signals from various cytokines and growth factors
to the nucleus, regulating cellular processes like proliferation, differentiation, and immune
responses.[1][2] Dysregulation of this pathway is a hallmark of various myeloproliferative
neoplasms and inflammatory diseases.[2] By blocking JAK1 and JAK2, ruxolitinib effectively
downregulates the JAK-STAT pathway, leading to the inhibition of myeloproliferation and the
suppression of pro-inflammatory cytokine production.[1][3]

These application notes and protocols will guide researchers through the process of
establishing and maintaining organoid cultures, treating them with Jakafi, and subsequently
analyzing the treatment effects through various quantitative assays.
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Signaling Pathway

The JAK-STAT signaling pathway is central to the mechanism of action of Jakafi. The following
diagram illustrates the key components and the inhibitory effect of ruxolitinib.
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Jakafi inhibits the JAK-STAT signaling pathway.

Experimental Workflow

The overall workflow for studying Jakafi's effects on organoids involves several key stages,
from organoid culture initiation to data analysis.
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Workflow for studying Jakafi effects on organoids.

Experimental Protocols
Protocol 1: Human Intestinal Organoid Culture
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This protocol is adapted from established methods for generating and maintaining human
intestinal organoids from fresh biopsies.[4][5]

Materials:

Fresh intestinal biopsy tissue
o Basement Membrane Extract (BME) or Matrigel®
e Advanced DMEM/F12 medium
e Supplements: Penicillin-Streptomycin, GlutaMAX, HEPES
e Growth factors: Wnt3a, R-spondin-1, Noggin, EGF
« ROCK inhibitor (Y-27632)
o Chelating buffer (e.g., EDTAin PBS)
e Digestion medium (e.g., Collagenase/Dispase)
o Culture plates (24-well or 48-well)
Procedure:
» Tissue Isolation and Digestion:
o Wash the biopsy tissue with ice-cold PBS.
o Mince the tissue into small pieces (~1-2 mm).[4]
o Incubate the tissue fragments in a chelating buffer on ice to release the crypts.
o Further digest with a suitable enzyme solution if necessary to obtain isolated crypts.
e Organoid Seeding:

o Centrifuge the isolated crypts and resuspend the pellet in BME.
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o Plate droplets of the crypt-BME suspension into pre-warmed culture plates.
o Allow the BME to solidify at 37°C.

o Overlay with complete organoid growth medium containing the necessary growth factors.

» Organoid Maintenance and Passaging:

[¢]

Replace the culture medium every 2-3 days.

[¢]

Passage the organoids every 7-10 days.[6]

[e]

Mechanically disrupt the organoids and the BME domes.

o

Centrifuge the organoid fragments and re-plate them in fresh BME as described above.

Protocol 2: Jakafi Treatment of Organoids

This protocol outlines the procedure for treating established organoid cultures with Jakafi.

Materials:

Established organoid cultures

Jakafi (Ruxolitinib) stock solution (e.g., in DMSO)

Organoid growth medium

Multi-well plates suitable for the planned analysis
Procedure:

» Preparation of Jakafi Working Solutions:

o Thaw the Jakafi stock solution.

o Prepare a series of dilutions of Jakafi in the organoid growth medium to achieve the
desired final concentrations.
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o Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO)
in all experiments.[7]

e Organoid Treatment:
o Carefully remove the existing medium from the organoid cultures.
o Add the prepared Jakafi working solutions or the vehicle control to the respective wells.

o Incubate the treated organoids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C
and 5% CO:.[7]

Protocol 3: Assessment of Treatment Effects

This protocol provides methods for quantifying the effects of Jakafi on organoids.
A. Morphological Analysis and Size Measurement:
e Imaging:

o Acquire brightfield or confocal images of the organoids at different time points during the

treatment.
o Use an automated imaging system for high-throughput analysis.[8]
¢ Size Quantification:
o Use image analysis software to measure the area or diameter of the organoids.
o Calculate the average organoid size for each treatment condition.
B. Cell Viability Assay:
o ATP-based Assay (e.g., CellTiter-Glo® 3D):
o After the treatment period, equilibrate the plate to room temperature.

o Add the viability reagent to each well.
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o Shake the plate to lyse the cells and stabilize the luminescent signal.

o Measure the luminescence using a plate reader. The signal is proportional to the amount
of ATP and thus reflects the number of viable cells.[9]

C. Western Blot for JAK/STAT Pathway Proteins:
» Protein Extraction:

o Harvest the treated organoids and lyse them in a suitable lysis buffer containing protease
and phosphatase inhibitors.

o Determine the protein concentration of the lysates.
o Western Blotting:
o Separate the proteins by SDS-PAGE and transfer them to a membrane.

o Probe the membrane with primary antibodies against phosphorylated STAT (p-STAT), total
STAT, and a loading control (e.g., GAPDH or (3-actin).[7]

o Incubate with appropriate secondary antibodies and visualize the protein bands using a
chemiluminescence detection system.

o Quantify the band intensities to determine the relative levels of protein phosphorylation.
D. Quantitative Real-Time PCR (qPCR):
e RNA Extraction and cDNA Synthesis:

o Isolate total RNA from the treated organoids.

o Synthesize cDNA from the RNA samples.
e gPCR:

o Perform qPCR using primers for target genes downstream of the JAK/STAT pathway (e.g.,
SOCS3, BCL-XL) and a reference gene.[7]
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o Calculate the relative gene expression changes using the AACt method.[7]

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from

these experiments.

Table 1: Effect of Jakafi on Organoid Size

. . Average Organoid Area
Jakafi Concentration (nM) Fold Change vs. Control
(um?3) £ SD (48h)

0 (Vehicle) 15,000 + 1,200 1.00
10 12,500 + 980 0.83
100 8,700 + 750 0.58
1000 4,200 + 510 0.28

Table 2: Effect of Jakafi on Organoid Viability

Jakafi Concentration (nM) Cell Viability (% of Control) £ SD (72h)
0 (Vehicle) 100+ 5.2
10 92.3+45
100 65.1+3.9
1000 38.7+28

Table 3: Effect of Jakafi on STAT3 Phosphorylation
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Jakafi Concentration (nM)

Relative p-STAT3/Total STAT3 Ratio + SD

(24h)
0 (Vehicle) 1.00 £ 0.08
10 0.72 £ 0.06
100 0.31+0.04
1000 0.09 £ 0.02

Table 4: Effect of Jakafi on Target Gene Expression

Jakafi Concentration (nM)

Relative SOCS3 mRNA
Expression (Fold Change)
+ SD (24h)

Relative BCL-XL mRNA
Expression (Fold Change)
+ SD (24h)

0 (Vehicle) 1.00 +0.12 1.00 + 0.09

100 0.65 +0.08 0.78 £ 0.07

1000 0.24 + 0.05 0.45 + 0.06
Conclusion

The use of organoid cultures provides a powerful and physiologically relevant platform for

evaluating the therapeutic effects of Jakafi. The protocols and methods outlined in these

application notes offer a comprehensive guide for researchers to investigate the impact of
Jakafi on organoid morphology, viability, and the underlying JAK/STAT signaling pathway. The

ability to generate quantitative data in a controlled in vitro system that closely mimics human

physiology can accelerate the discovery and development of novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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